Product packaging for 4-Hydroxy-tetramisole(Cat. No.:CAS No. 6649-26-9)

4-Hydroxy-tetramisole

Cat. No.: B1611461
CAS No.: 6649-26-9
M. Wt: 220.29 g/mol
InChI Key: QBEDXUHDXKEDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-tetramisole is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2OS B1611461 4-Hydroxy-tetramisole CAS No. 6649-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDXUHDXKEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440003
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6649-26-9
Record name Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Structural Relationship to Tetramisole and Levamisole

4-Hydroxy-tetramisole is a hydroxylated derivative of tetramisole (B1196661). Its chemical structure consists of the core imidazo[2,1-b]thiazole (B1210989) ring system of tetramisole, with a hydroxyl group attached to the phenyl ring at the fourth position. lgcstandards.comcymitquimica.com

Tetramisole itself is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers) in equal amounts: levamisole (B84282) (the levorotatory or (S)-isomer) and dexamisole (B1670332) (the dextrorotatory or (R)-isomer). researchgate.netnih.govncats.io The anthelmintic activity of tetramisole is primarily attributed to levamisole, which is several times more potent than dexamisole. researchgate.net Consequently, levamisole was developed and is more commonly used as a pharmaceutical agent. inchem.org

As a result of the chirality of its parent compound, this compound can also exist as different stereoisomers. The metabolism of levamisole in the body leads to the formation of p-hydroxy-levamisole, which is a specific stereoisomer of this compound. researchgate.net The addition of the hydroxyl group to the tetramisole structure increases its polarity, which is a common metabolic step to facilitate the excretion of drugs from the body.

Historical Context of Tetramisole and Its Metabolites in Biomedical Fields

The story of 4-Hydroxy-tetramisole is intrinsically linked to the history of its parent compound, tetramisole (B1196661). Developed by Janssen Pharmaceutica in the 1960s, tetramisole was first introduced as a broad-spectrum anthelmintic agent for use in both veterinary and human medicine to treat parasitic worm infections. researchgate.netwikipedia.orgchemicalbook.com It functions by acting as a nicotinic acetylcholine (B1216132) receptor agonist, causing paralysis and subsequent expulsion of the worms. chemicalbook.com

Further research into the racemic tetramisole led to the resolution of its enantiomers and the discovery that the levo-isomer, levamisole (B84282), was responsible for the majority of the anthelmintic effect. inchem.org Levamisole was subsequently marketed as a standalone drug. wikipedia.org Beyond its use against parasites, levamisole was also investigated for its immunomodulatory properties and was approved in 1990 by the U.S. Food and Drug Administration (FDA) as an adjuvant therapy for colon cancer in combination with fluorouracil. cfsre.orgdrugbank.com However, its use in humans was later withdrawn in some countries due to side effects. chemicalbook.comcfsre.org

The study of tetramisole and levamisole's journey through the body led to the identification of their metabolites. Early studies on the metabolism of levamisole revealed that it is extensively broken down in the liver, with numerous metabolites being produced. fao.orginchem.org One of the key metabolic pathways identified was the hydroxylation of the phenyl ring, resulting in the formation of 4-hydroxylevamisole. researchgate.netinchem.org This metabolite, along with its glucuronide conjugate, was found to be a significant component of the metabolites excreted in urine. researchgate.net The identification of this compound and its stereoisomers was therefore a direct result of the pharmacological investigation into the fate of tetramisole and levamisole in the body.

Current Research Landscape and Significance of 4 Hydroxy Tetramisole Studies

Synthetic Methodologies for Hydroxylated Imidazothiazole Derivatives

The introduction of a hydroxyl group onto the imidazo[2,1-b]thiazole (B1210989) scaffold, the core of tetramisole (B1196661), requires precise control over reaction conditions to achieve the desired substitution pattern and stereochemistry.

Regioselective Hydroxylation Approaches

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount when introducing a functional group to a complex heterocyclic system like imidazothiazole. While direct hydroxylation of the tetramisole backbone at the 4-position is not widely documented in synthetic literature, its metabolic formation in biological systems suggests that this position is susceptible to oxidative processes. researchgate.netresearchgate.net The major phase I metabolites of levamisole (the S-enantiomer of tetramisole) are often formed through hydroxylation, either on the phenyl ring (para-hydroxylation) or on the imidazothiazole ring itself. researchgate.netnih.gov

Synthetic approaches to achieve regioselective C-H functionalization on the imidazo[2,1-b]thiazole core often target specific positions based on their inherent electronic properties. Studies on related imidazoheterocycles have demonstrated that positions such as C3 are susceptible to regioselective oxidative functionalization under metal-free conditions. nih.gov For instance, iodine-mediated reactions have been developed for the regioselective construction of C–N and C–S bonds in benzo nih.govresearchgate.netimidazo[2,1-b]thiazoles. rsc.org Similarly, methods for the C(sp2)–H selenylation and trifluoromethylation of imidazo[2,1-b]thiazoles have been reported, providing insight into the reactivity of the heterocyclic core. nih.govnih.gov These methodologies, which rely on activating the C-H bond at a specific location, could theoretically be adapted for hydroxylation, potentially using different oxidizing agents or catalysts to direct the reaction to the desired C4 position.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of this compound presents a significant stereochemical challenge. Tetramisole itself is a chiral molecule, existing as a racemic mixture of (S)-(-)-levamisole and (R)-(+)-dexamisole. wikipedia.org The introduction of a hydroxyl group at the 4-position creates a second stereocenter, meaning that four distinct stereoisomers are possible.

A stereoselective synthesis aims to produce a single stereoisomer preferentially. egrassbcollege.ac.in This can be approached in two main ways:

Substrate-Controlled Synthesis: This method would utilize an enantiomerically pure starting material, such as levamisole, where the existing stereocenter at C6 directs the incoming hydroxyl group to a specific face of the molecule, leading to the preferential formation of one diastereomer.

Reagent-Controlled Synthesis: This approach involves using chiral reagents or catalysts to control the stereochemical outcome of the hydroxylation reaction, regardless of the stereochemistry of the substrate. This is particularly useful when starting from an achiral precursor or a racemic mixture.

Efficient synthetic routes for creating molecules with multiple stereocenters often combine different catalytic strategies, such as organocatalysis and biocatalysis, to build up the chiral framework step-by-step with high stereocontrol. rsc.org For example, a reaction sequence might involve an asymmetric catalytic step to set one stereocenter, followed by an enzymatic reduction to create a second, allowing for access to all four possible stereoisomers of a target molecule. rsc.org While a specific method for this compound has not been detailed, these established principles of asymmetric synthesis would form the basis for any rational approach to its enantiomerically pure forms. nih.govnih.gov

Synthesis of Novel Structural Analogues with 4-Hydroxyl Functionality

The synthesis of novel structural analogues of this compound allows for the exploration of structure-activity relationships. A common strategy involves modifying the starting materials used in the established synthesis of tetramisole. One of the primary synthetic routes to levamisole involves the cyclization of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride. chemicalbook.com By using substituted or alternative versions of these precursors, analogues with different functionalities can be created.

For instance, analogues with hydroxyl groups on the phenyl ring are well-known, as p-hydroxy-levamisole is a major metabolite. nih.govresearchgate.net The synthesis of such compounds can be achieved by starting with a correspondingly hydroxylated acetophenone (B1666503) in the initial steps of the synthetic sequence. researchgate.net Furthermore, general methods for constructing the imidazo[2,1-b]thiazole ring system can be adapted to incorporate hydroxyl groups. rsc.org These methods often involve the condensation of a 2-aminothiazole (B372263) derivative with an α-haloketone. By employing starting materials that already contain a protected hydroxyl group, this functionality can be carried through the synthesis and deprotected in the final step to yield the desired hydroxylated analogue.

Spectroscopic and Chromatographic Techniques for Structural Confirmation

The unambiguous identification of this compound requires a combination of advanced analytical techniques to confirm both its molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

The structure of the parent compound, tetramisole, has been characterized by NMR. researchgate.netchemicalbook.com The introduction of a hydroxyl group at the C4 position would lead to predictable changes in the NMR spectrum:

In the ¹H NMR spectrum, the signal corresponding to the proton at C4 would disappear.

A new signal, characteristic of a hydroxyl proton, would appear. The chemical shift of this proton can vary widely and is often a broad singlet, though hydrogen bonding can shift it significantly downfield. snnu.edu.cn

The signals for protons on adjacent carbons (e.g., C3 and C5) would experience a change in their chemical shift (a "substituent effect") and potentially their coupling patterns. rsc.org

In the ¹³C NMR spectrum, the carbon atom at C4 would show a significant downfield shift due to the deshielding effect of the attached oxygen atom.

The following table illustrates a hypothetical comparison of ¹H NMR chemical shifts for tetramisole versus the expected shifts for a 4-hydroxy derivative.

Proton Position Tetramisole (Approx. δ, ppm) This compound (Expected Shift Change) Rationale
Phenyl-H7.20 - 7.40Minimal changeDistant from modification
C6-H~5.10Minor shiftChange in electronic environment
C5-H₂~3.90, ~3.30ShiftedProximity to new hydroxyl group
C4-HPresentSignal Absent Proton replaced by -OH group
C4-OHN/ANew Signal Appears Introduction of hydroxyl proton
C3-H₂~3.20ShiftedProximity to new hydroxyl group
C2-H₂~4.00Minor shiftFurther from modification

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the position of the new hydroxyl group. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. chemicalbook.comchemicalbook.com This high accuracy allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₁H₁₂N₂OS. HRMS can distinguish this formula from other possibilities with the same nominal mass. For example, a compound with the formula C₁₂H₁₆N₂S would have the same nominal mass but a different exact mass that is easily resolved by HRMS.

Liquid chromatography coupled with HRMS (LC-HRMS), particularly using Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful technique used for the analysis of tetramisole and its metabolites. nih.govgtfch.orgbenthamscience.com This method would be used to:

Separate the synthesized this compound from any unreacted starting materials or byproducts.

Obtain a high-resolution mass spectrum of the purified compound.

Compare the measured exact mass with the theoretical exact mass calculated for the proposed formula (C₁₁H₁₂N₂OS) to confirm its elemental composition with high confidence. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are fundamental analytical techniques used to elucidate the structural features of molecules like this compound. These methods provide valuable information about the presence of specific functional groups and conjugated π-electron systems, respectively, which is crucial for confirming the identity and purity of the compound and its analogues.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to display several key absorption bands that correspond to its distinct functional groups.

The most prominent feature would be the absorption from the hydroxyl (-OH) group, which is sensitive to hydrogen bonding. In a concentrated sample, this typically appears as a broad band in the 3500-3200 cm⁻¹ region. msu.edu The presence of the phenyl group gives rise to characteristic C-H stretching vibrations for sp²-hybridized carbons just above 3000 cm⁻¹, along with aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region. wiley.com The imidazothiazole core contributes with absorptions for the C=N (imine) bond, typically seen around 1650 cm⁻¹, and C-S stretching, which is weaker and appears in the fingerprint region.

Interactive Table 1: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretch, H-bonded3500 - 3200 (broad)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Imine (C=N)Stretch~1650
Aromatic C=CStretch1600 - 1450
C-OStretch1260 - 1000
C-NStretch1350 - 1000
C-SStretch800 - 600

Note: The exact positions of these peaks can vary based on the sample's physical state (solid/liquid) and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectrophotometry UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, such as conjugated π-systems. vscht.cz

For this compound, the primary chromophore is the phenyl group attached to the imidazothiazole ring system. Aromatic compounds typically exhibit strong absorption in the UV region. Studies on the parent compound, levamisole, have identified a maximum absorption (λmax) at approximately 215-216 nm. wjbphs.com The introduction of a hydroxyl group (-OH) onto the phenyl ring to form this compound would act as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. vscht.cz This substitution is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λmax value. The exact λmax is also influenced by the solvent used for the analysis. wjbphs.com

Interactive Table 2: Expected UV-Vis Absorption Data for this compound

Chromophore SystemExpected λmax (nm)Notes
Phenyl group (in Levamisole)~216Reference value for the parent compound in aqueous solution. wjbphs.com
Phenyl group with -OH (Auxochrome)>216The hydroxyl group is expected to cause a bathochromic (red) shift. The magnitude of the shift depends on the position of the hydroxyl group and the solvent's polarity. vscht.cz

Derivatization Strategies for Enhanced Synthetic Utility and Biological Probe Development

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties better suited for a specific application. researchgate.net For this compound, the reactive hydroxyl (-OH) group serves as a primary site for derivatization. These strategies can be broadly categorized into two main goals: enhancing its utility in further synthetic steps and developing probes for biological investigations.

Enhanced Synthetic Utility In multi-step syntheses, it is often necessary to protect a reactive functional group to prevent it from interfering with subsequent reactions. The hydroxyl group of this compound can be protected by converting it into a less reactive ether or ester.

Etherification: Reacting this compound with an alkyl halide under basic conditions can form an ether, protecting the hydroxyl group. This protecting group can later be removed under specific conditions to regenerate the original hydroxyl functionality.

Silylation: A common strategy involves reacting the hydroxyl group with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), to form a silyl ether. Silyl ethers are stable under many reaction conditions but can be easily cleaved when needed. research-solution.com

Acylation: The hydroxyl group can be converted to an ester through acylation. research-solution.com While also a protective strategy, this can sometimes be used to introduce a new functional handle if the acyl group itself contains other reactive sites.

Biological Probe Development The development of biological probes is critical for studying the interactions and functions of molecules in biological systems. nih.gov Derivatizing this compound by attaching a reporter molecule, such as a fluorophore, allows for its visualization and tracking within cells or tissues.

Fluorescent Labeling: The hydroxyl group is a convenient attachment point for fluorescent tags. By reacting this compound with a fluorescent molecule that has a reactive group like a carboxylic acid or isocyanate, a fluorescent probe can be synthesized. mdpi.com This allows researchers to use techniques like fluorescence microscopy to study the distribution and target engagement of the molecule in a biological context. rsc.org The choice of fluorophore (e.g., BODIPY, fluorescein, rhodamine derivatives) can be tailored to the specific experimental requirements, such as desired excitation/emission wavelengths. biorxiv.org

Bioconjugation: The hydroxyl group can be modified to introduce a different reactive handle, such as an azide (B81097) or alkyne, which can then be used in highly specific "click chemistry" reactions to attach the molecule to other biomolecules or surfaces. This strategy is widely used for creating targeted drug delivery systems or affinity chromatography resins.

Interactive Table 3: Derivatization Strategies for this compound

StrategyReagent TypeResulting Functional GroupPrimary Purpose
EtherificationAlkyl Halide (e.g., Benzyl bromide)EtherProtection of the hydroxyl group for multi-step synthesis.
SilylationSilyl Halide (e.g., TBDMSCl)Silyl EtherRobust protection of the hydroxyl group. research-solution.com
EsterificationAcyl Halide or Anhydride (B1165640)EsterProtection or introduction of new functional handles.
Fluorescent TaggingActivated Fluorophore (e.g., BODIPY-COOH)Fluorescent Ester/EtherCreation of a biological probe for imaging and tracking. mdpi.combiorxiv.org
Click Chemistry HandleAzide or Alkyne-containing reagentAzide/Alkyne-modified EtherEnabling covalent attachment to other molecules via click chemistry.

In Vivo Metabolic Fate of Tetramisole and Levamisole Leading to 4-Hydroxylation

The in vivo metabolism of tetramisole and levamisole is extensive and rapid, with hydroxylation being a primary route of biotransformation. researchgate.netcrimsonpublishers.com This process enhances the water solubility of the parent compounds, facilitating their excretion from the body.

Following administration, tetramisole and levamisole undergo significant Phase I metabolism, primarily through oxidation. Hydroxylation, the addition of a hydroxyl group (-OH), is a key oxidative reaction. The major Phase I metabolite identified in various biological systems, including humans and horses, is a hydroxylated derivative. researchgate.netresearchgate.net Specifically, para-hydroxylation of the phenyl ring results in the formation of p-hydroxy-levamisole, also known as this compound. researchgate.netnih.gov Studies have identified this and other hydroxylated metabolites in urine and plasma. researchgate.netresearchgate.netscience.gov In thoroughbred horses, for instance, mono-, di-, and trihydroxylated metabolites of levamisole have been detected. researchgate.net

One of the proposed major metabolic pathways for levamisole involves the oxidative introduction of a double bond in the imidazoline (B1206853) ring, which is then followed by para-hydroxylation of the phenyl group. fao.org In rats treated with radiolabeled levamisole, 4-hydroxylevamisole accounted for 5.8-8% of the urinary radioactivity. scribd.com

Table 1: Identified Phase I Hydroxylation Metabolites of Tetramisole/Levamisole

Metabolite Position of Hydroxylation Biological Matrix Species
p-hydroxy-levamisole (this compound) para-position of the phenyl ring Urine, Plasma Human, Horse, Rat
Monohydroxylated metabolites Various Urine Horse
Dihydroxylated metabolites Various Urine Horse
Trihydroxylated metabolites Various Urine Horse

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. uomus.edu.iqmdpi.com The hydroxyl group of this compound makes it a prime candidate for glucuronidation, a major Phase II reaction catalyzed by UDP-glucuronyltransferases. uomus.edu.iq

In this process, a glucuronic acid moiety is attached to the hydroxyl group of this compound, forming a glucuronide conjugate. researchgate.netuomus.edu.iq This conjugate is significantly more water-soluble than its parent compound. uomus.edu.iq Studies have confirmed the presence of the glucuronide conjugate of p-hydroxy-levamisole as a major metabolite in urine. researchgate.netresearchgate.netfao.org In fact, after oral administration of levamisole to healthy volunteers, the cumulative urinary recovery of p-hydroxylevamisole increased significantly after treatment with β-glucuronidase, an enzyme that hydrolyzes glucuronide conjugates. nih.gov This indicates that a substantial portion of the hydroxylated metabolite is excreted as a glucuronide. nih.gov Specifically, the recovery of the metabolite accounted for 1.6% of the oral dose before hydrolysis and 12.4% after hydrolysis, demonstrating that p-hydroxylation is a significant metabolic pathway and the resulting metabolite is primarily excreted in its conjugated form. nih.gov

Table 2: Phase II Conjugation of this compound

Conjugate Type of Conjugation Biological Matrix Significance
p-hydroxy-levamisole glucuronide Glucuronidation Urine Major excretory form of the hydroxylated metabolite. researchgate.netnih.gov

Enzymatic Mechanisms Governing 4-Hydroxylation of Tetramisole and Levamisole

The formation of this compound is an enzymatically driven process, primarily mediated by the cytochrome P450 superfamily of enzymes.

Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. nih.govnih.gov Aromatic hydroxylation, the insertion of a hydroxyl group into an aromatic ring, is a characteristic reaction catalyzed by these enzymes. nih.gov

The para-hydroxylation of the phenyl ring of levamisole to form this compound is carried out by hepatic CYP enzymes. researchgate.net While the specific CYP isoforms responsible for the para-hydroxylation of levamisole have not been definitively characterized, several isoforms, including CYP3A4, CYP2C19, CYP2D6, and CYP2B6, are known to be involved in the para-hydroxylation of various drugs and exhibit stereoselectivity. oup.com Given that levamisole is the levorotatory isomer of tetramisole, it is plausible that specific CYP isoforms are preferentially involved in its hydroxylation. oup.com For instance, in human liver microsomes, CYP3A4 is a major contributor to the N-deethylation of other compounds and is also known to catalyze cyclohexane-4-trans-hydroxylation. nih.gov

Pharmacokinetic Profiling of this compound in Preclinical and Clinical Studies

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of drugs and their metabolites. Following oral administration of levamisole, it is rapidly absorbed and extensively metabolized in the liver. crimsonpublishers.comwikipedia.org

In a study with healthy volunteers receiving a single 150 mg dose of levamisole, the parent drug was rapidly absorbed, reaching a peak plasma concentration in about 1.5 hours. nih.gov The elimination half-life of levamisole was approximately 5.6 hours. nih.gov A very small percentage of the oral dose (around 3.2%) was excreted unchanged in the urine, highlighting the extensive nature of its metabolism. nih.gov

The metabolite, p-hydroxylevamisole, is a key indicator of levamisole exposure. researchgate.net In horses, plasma concentrations of the parent drug and its major metabolites, including the hydroxylated form, can be detected for up to eight days, while in urine, they are detectable for up to twenty days. researchgate.netresearchgate.net This prolonged detection window for the metabolites compared to the parent drug is significant for forensic and anti-doping purposes. researchgate.net A pharmacokinetic study in horses showed that levamisole levels peaked at 45 minutes post-administration and then gradually declined. researchgate.net In humans, after a controlled nasal dose of tetramisole, p-hydroxy-PTHIT (phenyltetrahydroimidazothiazole) exhibited a shorter half-life (3.4–5.8 hours) compared to another metabolite, 4-phenyl-2-imidazolidinone (B132491) (14.0–15.9 hours). researchgate.net

Table 3: Pharmacokinetic Parameters Related to this compound

Species Parameter Value Notes
Human Elimination Half-life of Levamisole 5.6 ± 2.5 hours nih.gov
Human Unchanged Levamisole in Urine 3.2 ± 2.9 % of oral dose nih.gov
Human Urinary Excretion of p-hydroxylevamisole (as glucuronide) 12.4 ± 5.5 % of oral dose nih.gov
Human Half-life of p-hydroxy-PTHIT 3.4–5.8 hours Following nasal administration of tetramisole. researchgate.net
Horse Detection Window in Plasma (Parent & Metabolites) Up to 8 days researchgate.netresearchgate.net
Horse Detection Window in Urine (Parent & Metabolites) Up to 20 days researchgate.netresearchgate.net

Absorption and Distribution Studies

The absorption and distribution of this compound are intrinsically linked to the pharmacokinetics of its parent compound, tetramisole. Following administration, tetramisole is readily absorbed, regardless of the route (oral, parenteral, or dermal), and subsequently distributed throughout the body. made-in-china.comfao.org The biotransformation of tetramisole into its metabolites, including this compound, occurs primarily in the liver. made-in-china.commsdvetmanual.com

Consequently, the distribution of this compound is reflective of the distribution of the total residues of the parent drug. Studies in multiple animal species have shown that the highest concentrations of these residues are consistently found in the liver and kidneys, which are the main organs of metabolism and excretion. made-in-china.comfao.org In studies on rats and mice administered radiolabelled levamisole (the levo-isomer of tetramisole), the liver was observed to concentrate the highest level of radioactivity, with significant activity also found in the bile of mice. inchem.org This indicates that after the initial absorption and distribution of tetramisole, its metabolite, this compound, is concentrated in these key metabolic and excretory organs.

Elimination Kinetics and Half-Life Determination

Research indicates that metabolites may have a different, often longer, elimination half-life than the parent drug. One study in humans found that while the half-life of levamisole was about 4 hours, the half-life for total radioactivity, which includes all metabolites, was 16 hours. inchem.org Another study that specifically measured a hydroxylated metabolite (p-hydroxy-PTHIT) after nasal administration of tetramisole determined its half-life to be between 3.4 and 5.8 hours. researchgate.net

The primary route of elimination for tetramisole and its metabolites is via the urine, with a smaller fraction excreted in the feces. made-in-china.comfao.org Studies have shown that only a small percentage of the administered dose is excreted as the unchanged parent drug (less than 6% in animals and around 3.2% in humans), which underscores the significance of hepatic metabolism. made-in-china.comnih.gov The p-hydroxylated metabolite, a form of this compound, is largely excreted in conjugation with glucuronic acid. nih.gov

Table 1: Plasma Elimination Half-Life of Tetramisole/Levamisole in Various Species

SpeciesHalf-Life (hours)Source
Cattle4 - 6 made-in-china.com
Sheep3 - 4 made-in-china.com
Pigs3.5 - 6.8 made-in-china.com
Dogs1.8 - 4 made-in-china.com
Humans3 - 6 wikipedia.orgnih.gov

Interspecies Variations in this compound Metabolism

Significant interspecies variations exist in the metabolism of tetramisole, which directly affects the formation, concentration, and kinetics of its metabolite, this compound. The differences in the plasma half-life of the parent compound across various species—such as cattle, sheep, pigs, and dogs—are a clear indicator of these metabolic distinctions. made-in-china.com

A comparative pharmacokinetic study involving levamisole in sheep, goats, and cattle further highlighted these differences, concluding that there was no commonality in how the three ruminant species processed the drug. nih.gov Such variations suggest that the enzymatic pathways, including the hydroxylation that produces this compound, differ in their efficiency and rate between species. nih.gov

Metabolic studies have identified several key pathways for levamisole biotransformation, including hydroxylation of the thiazolidine (B150603) ring and the formation of p-hydroxylevamisole. fao.org The extent to which each pathway is utilized can vary between species. For example, studies using liver microsomes from different species have demonstrated that the profile of metabolites produced can be species-dependent. researchgate.netresearchgate.net Research on enniatin B, for instance, showed that chicken liver microsomes produced a different set of hydroxylated metabolites compared to human liver microsomes, illustrating how metabolic pathways can differ fundamentally between species. researchgate.net These findings support the principle that the rate of formation and subsequent elimination of this compound will vary depending on the specific metabolic capabilities of the animal species .

Advanced Analytical Methodologies for 4 Hydroxy Tetramisole Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the quantitative analysis of drugs and their metabolites in complex biological matrices. researchgate.netnih.gov Its high specificity, sensitivity, and throughput make it the method of choice for detecting compounds like 4-Hydroxy-tetramisole. taylorandfrancis.comresearchgate.net

Developing a robust LC-MS/MS method for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Biological matrices such as serum, urine, and hair are complex and can introduce interferences, known as matrix effects, which can suppress or enhance the analyte's signal. nih.govnih.govbioanalysis-zone.commedipharmsai.com

Sample Preparation: The initial step involves extracting this compound from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com SPE is often preferred as it provides cleaner extracts, thereby minimizing matrix effects. chromatographyonline.com For instance, a method developed for the enantioselective analysis of tetramisole (B1196661) in serum utilized SPE for sample cleanup before analysis. uni-mainz.de

Chromatographic Separation: Reversed-phase liquid chromatography is typically used, employing a C18 column to separate this compound from endogenous matrix components. The mobile phase usually consists of a mixture of an aqueous solvent (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). impactfactor.org

Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective process ensures accurate quantification even at low concentrations.

Method Validation: Validation is performed according to guidelines from regulatory bodies to ensure the method is reliable and reproducible. semanticscholar.org Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. researchgate.netsemanticscholar.org The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample processing. researchgate.netchromatographyonline.com

Table 1: Key Parameters for LC-MS/MS Bioanalytical Method Validation

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte.
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The closeness of repeated measurements. Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction procedure. Consistent and reproducible, though not required to be 100%.
Matrix Effect The influence of co-eluting matrix components on the analyte's ionization. The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions. Analyte concentration should be within ±15% of the initial concentration.

LLOQ: Lower Limit of Quantification

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for identifying and confirming the structure of metabolites. nih.govsemanticscholar.orgresearchgate.net HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govnih.gov

For this compound, HRMS can confirm its identity by providing an exact mass that corresponds to its unique elemental formula. This is crucial for distinguishing it from other potential metabolites or isobaric interferences (compounds with the same nominal mass but different elemental compositions). nih.gov Furthermore, by analyzing the fragmentation patterns (MS/MS spectra) obtained with HRMS, detailed structural information can be gathered to unequivocally confirm the metabolite's structure. nih.gov This capability is essential in metabolomics research where numerous unknown signals must be identified. semanticscholar.orgresearchgate.net

Table 2: Hypothetical HRMS Data for this compound Confirmation

Parameter Value
Compound Name This compound
Elemental Formula C₁₁H₁₂N₂OS
Theoretical Exact Mass (M+H)⁺ 221.0743
Measured Exact Mass (M+H)⁺ 221.0740
Mass Error (ppm) -1.36

This data is illustrative and demonstrates the principle of using HRMS for metabolite confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. mdpi.com While less common than LC-MS for analyzing polar drug metabolites directly, GC-MS can be effectively applied following a derivatization step. taylorandfrancis.comjfda-online.com

The presence of a polar hydroxyl (-OH) group in this compound makes it non-volatile and prone to thermal degradation in the hot GC inlet. gcms.cz Derivatization is a chemical modification process used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis. jfda-online.com

Silylation: This is one of the most common derivatization techniques, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-ether of this compound is significantly more volatile and produces sharp chromatographic peaks.

Acylation: This strategy involves reacting the hydroxyl group with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA), to form an ester. This not only increases volatility but can also improve detection sensitivity, particularly with an electron capture detector (ECD).

The choice of derivatization reagent and reaction conditions (temperature and time) must be carefully optimized to ensure the reaction goes to completion.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Hydroxyl Compounds

Derivatization Type Reagent Abbreviation Target Functional Group Resulting Derivative
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH₂, -SH TMS Ether/Ester/Amine
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA -OH, -COOH, -NH₂, -SH TMS Ether/Ester/Amine
Acylation Trifluoroacetic anhydride TFAA -OH, -NH₂ Trifluoroacetyl Ester/Amide

| Acylation | Pentafluoropropionic anhydride | PFPA | -OH, -NH₂ | Pentafluoropropionyl Ester/Amide |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a versatile and widely accessible technique for the quantification of pharmaceutical compounds. semanticscholar.orgethernet.edu.et Several HPLC methods have been developed for the analysis of tetramisole in various formulations, and these can be adapted for its hydroxylated metabolite. impactfactor.orgsemanticscholar.orgresearchgate.net

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for drug analysis. phenomenex.comscience.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. phenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar compound, can be effectively separated and quantified using RP-HPLC with UV detection. Method development involves optimizing the mobile phase composition (e.g., the ratio of water to acetonitrile or methanol) and pH to achieve the desired retention time and peak shape. chromatographyonline.com

Chiral HPLC: Tetramisole is a chiral compound, existing as two enantiomers: levamisole (B84282) (S-enantiomer) and dexamisole (B1670332) (R-enantiomer). uni-mainz.de Since biological systems often interact differently with enantiomers, it is crucial to separate and quantify them individually. nih.gov This also applies to its metabolites, including this compound. Chiral HPLC uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, allowing for their separation. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The ability to determine enantiomeric purity is vital in pharmaceutical and toxicological analysis. nih.govtsu.ge

Table 4: Comparison of Reverse-Phase and Chiral HPLC

Feature Reverse-Phase HPLC (RP-HPLC) Chiral HPLC
Principle Separation based on hydrophobicity/polarity. Separation of enantiomers based on stereospecific interactions.
Stationary Phase Non-polar (e.g., C18, C8). Chiral Stationary Phase (CSP) (e.g., polysaccharide-based).
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol). Can be normal phase (e.g., hexane/isopropanol) or reverse phase.
Primary Application Quantification of a wide range of compounds in various matrices. Determination of enantiomeric purity and separation of stereoisomers.

| Relevance to this compound | Quantification of the total concentration of the metabolite. | Separation and quantification of the individual enantiomers of the metabolite. |

Electrosynthesis as a Tool for Metabolite Generation and Analytical Reference Standards

The synthesis of drug metabolites for use as analytical reference standards is a critical step in drug development and toxicology. Traditional chemical synthesis can be time-consuming and may require harsh reagents, while biological methods often produce only small quantities. Electrosynthesis (ES) has emerged as a powerful and green alternative that mimics the body's natural metabolic processes. oup.com This technique utilizes an electrochemical cell to perform redox reactions under controlled voltage or current, effectively simulating the Phase I oxidative metabolism catalyzed by cytochrome P450 (CYP450) enzymes in the liver. oup.comnih.govchemrxiv.org

Electrosynthesis offers a rapid and efficient route to generate metabolites like this compound. By applying a specific potential to a solution containing the parent drug, tetramisole, specific oxidative transformations such as aromatic hydroxylation can be induced, leading to the formation of this compound. nih.gov The process is highly controllable, and by adjusting parameters like electrode material, potential, and solvent, the yield and selectivity of the reaction can be optimized. mdpi.com

A key advantage of this approach is its direct compatibility with mass spectrometry (MS). The in-line coupling of an electrochemical cell with MS (EC-MS) allows for the real-time generation, separation, and identification of metabolites. nih.govmdpi.com This provides immediate structural information and can elucidate metabolic pathways. Furthermore, electrochemical flow cells can be scaled up for the preparative synthesis of metabolites, generating sufficient quantities for full structural characterization and for use as certified reference standards in quantitative bioanalytical methods. nih.govthermofisher.com

Table 1: Advantages of Electrosynthesis for Generating Analytical Standards

FeatureDescriptionBenefit
Biomimetic Nature Simulates CYP450-catalyzed Phase I oxidative metabolism. oup.comchemrxiv.orgProduces metabolites that are identical to those formed in vivo.
Speed and Efficiency Reactions are typically completed within minutes to hours. chemrxiv.orgAccelerates the drug discovery and development process. oup.com
Control & Selectivity Reaction outcomes can be precisely controlled by adjusting electrochemical parameters. mdpi.comAllows for targeted synthesis of specific metabolites, minimizing byproducts.
"Green" Chemistry Uses electrons as the primary reagent, avoiding harsh or toxic chemicals. oup.comProvides a more sustainable and environmentally friendly synthesis method.
Scalability Can be performed at both analytical and preparative scales. nih.govEnables production of sufficient material for use as quantitative standards. thermofisher.com
Automation & High-Throughput Amenable to integration into automated, high-throughput screening systems.Facilitates early-stage metabolite characterization in drug discovery. thermofisher.com

Forensic and Bioanalytical Applications of this compound Detection

The detection of this compound is of significant interest in forensic and clinical toxicology, primarily due to the widespread use of its parent compound, tetramisole (and its levo-isomer, levamisole), as an adulterant in illicit cocaine. nih.govnih.gov Identifying metabolites like this compound in biological samples serves as a definitive biomarker of exposure to tetramisole-adulterated substances.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in various biological matrices, including blood, urine, and hair. nih.govoup.com These methods offer high sensitivity and specificity, allowing for the detection of the metabolite at very low concentrations. For instance, a validated LC-MS/MS method for the analysis of serum samples achieved a lower limit of quantification (LOQ) of 0.05 ng/mL for p-hydroxy-phenyltetrahydroimidazothiazole (p-hydroxy-PTHIT), another name for this compound. nih.gov

Forensic studies have highlighted the prevalence of exposure. In a study of serum samples from cocaine users that had previously tested positive for tetramisole, this compound was detected in 33% of the samples. nih.gov Another study investigating urine samples from cocaine users found that 88% were positive for the parent compound levamisole, indicating a very high rate of exposure within this population and underscoring the need for robust analytical methods to detect its metabolites. oup.comoup.com

The pharmacokinetic profile of this compound is a crucial factor in its forensic application. After a controlled nasal administration of 10 mg of tetramisole to human volunteers, the apparent elimination half-life of this compound was determined to be between 3.4 and 5.8 hours. nih.gov This is significantly shorter than that of another metabolite, 4-phenyl-2-imidazolidinone (B132491) (14.0–15.9 hours), making the detection window for this compound more constrained and time-sensitive. nih.gov Chiral analysis is also relevant, as tetramisole is a racemic mixture, and studies have shown that the two enantiomers, levamisole and dexamisole, can have different pharmacokinetic properties, which may aid in estimating the time of consumption. uni-mainz.de

Table 2: Summary of Research Findings on this compound Detection

Study FocusAnalytical MethodBiological MatrixKey Findings
Metabolism after Controlled Dosing nih.govLC-MS/MSSerumElimination Half-Life: 3.4–5.8 hours. Detected in 33% of forensic samples from cocaine users. LOQ: 0.05 ng/mL.
Prevalence in Cocaine Users oup.comoup.comLC-MS/MSUrine88% of cocaine-positive urine samples were also positive for the parent compound, levamisole.
Chiral Pharmacokinetics uni-mainz.deEnantioselective LC-MS/MSSerumFollowing administration of racemic tetramisole, dexamisole showed a longer elimination half-life (7.0–10.0 h) than levamisole (2.9–4.8 h).
Prevalence in Hair Samples researchgate.netLC-MS/MSHairTetramisole was detected in 87% of cocaine-positive hair samples, with dexamisole often found in higher concentrations than levamisole.

Biological Activities and Pharmacological Relevance of 4 Hydroxy Tetramisole and Structural Analogues

Investigation of Biochemical Interactions and Receptor Binding

The initial exploration into 4-Hydroxy-tetramisole and its analogues involves understanding their interactions at a molecular level, including how they bind to receptors and modulate enzyme systems.

Modulation of Enzyme Systems (e.g., Alkaline Phosphatase Inhibition by Tetramisole (B1196661) Analogues)

Tetramisole and its derivatives are well-documented as inhibitors of alkaline phosphatase (AP), a family of enzymes involved in hydrolyzing phosphate (B84403) esters. nih.govnih.govwikipedia.org Research has shown that both the thiazolidine (B150603) and dihydroimidazole (B8729859) rings of the tetramisole structure are crucial for its inhibitory action against alkaline phosphatase. nih.govnih.gov Studies on a series of tetramisole derivatives have demonstrated that modifications to the phenyl group, such as the addition of halogens, methyl, or nitro groups, influence the inhibitory potency. nih.gov

Specifically, the levorotatory isomer of tetramisole, levamisole (B84282), is known to be a reversible and uncompetitive inhibitor of most alkaline phosphatase isoenzymes, with the exception of the intestinal and placental isoforms. wikipedia.org This inhibitory property has led to its common use in laboratory settings to reduce background AP activity in various biomedical assays. wikipedia.org The inhibitory concentration (IC50) of tetramisole for 50% inhibition of alkaline phosphatase activity has been reported to be 0.045 mM, highlighting its potency. nih.gov The substitution of the phenyl ring with a naphthyl group and dehydrogenation of the thiazolidine ring have been found to significantly increase the inhibitory activity against alkaline phosphatase. nih.gov

Inhibition of Alkaline Phosphatase by Tetramisole and Analogues
CompoundModificationReported IC50 (mM)Key Finding
TetramisoleParent Compound0.045Potent inhibitor of AP. nih.gov
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]oxazoleThiazole (B1198619) ring replaced with oxazole (B20620)0.21Thiazole ring is important for maximum potency. nih.gov
Naphthyl-substituted dehydrotetramisolePhenyl replaced by naphthyl; dehydrogenated thiazolidineN/ASignificantly enhanced inhibitory activity. nih.gov
(S)-(-)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalatePara-bromophenyl substitutionN/ACapable of increasing the toxicity of 6-thioguanine (B1684491) to Sarcoma 180/TG cells. nih.gov

Ligand-Target Interactions: Computational and Experimental Approaches

Understanding the interaction between a ligand like this compound and its biological targets is achieved through a combination of computational modeling and experimental binding assays. nih.govnih.gov

Computational Approaches: Molecular docking simulations and the generation of 3D structural models are powerful computational tools used to predict how a ligand binds to a receptor. nih.govnih.gov For instance, by using the crystal structure of a known receptor as a template, it is possible to build a 3D model of a target receptor and simulate the docking of ligands to predict their binding affinity and orientation within the binding site. nih.gov Such studies have been successfully applied to understand the interactions of various ligands with G protein-coupled receptors. nih.govnih.gov For imidazothiazole derivatives, crystal structure information has been used to understand structure-activity relationships and guide the design of potent inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1). drugbank.comnih.gov These studies reveal that specific interactions with amino acid residues like Phe226 and Arg231 are essential for potent inhibitory activity. nih.gov

Experimental Approaches: Radioligand binding assays are a cornerstone of experimental pharmacology for characterizing receptor-ligand interactions. nih.govnih.gov These assays use a radiolabeled ligand to measure its affinity (equilibrium dissociation constant, KD) for a receptor and the density of receptors (Bmax) in a given tissue or cell preparation. nih.gov Competition binding assays, a variation of this technique, are used to determine the affinity and selectivity of unlabeled compounds by measuring their ability to displace the binding of a radiolabeled ligand. nih.govnih.gov

Functional Characterization in In Vitro Systems

Moving from molecular interactions to cellular effects, in vitro systems are used to characterize how these compounds perturb cellular pathways and elicit functional responses.

Cellular Pathway Perturbations (e.g., Efflux Pump Inhibition by Related Hydroxylated Compounds)

Multidrug resistance (MDR) is a significant challenge in chemotherapy, and one of its primary mechanisms is the action of efflux pumps that expel therapeutic agents from cells. nih.govnih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of antibiotics and other drugs. nih.gov The search for effective EPIs is an active area of research, with many compounds being investigated for their ability to inhibit various efflux pump families, such as the Resistance-Nodulation-Division (RND) pumps, which are prominent in Gram-negative bacteria. nih.govresearchgate.net

While specific data on efflux pump inhibition by this compound is not detailed in the provided sources, the general strategy involves identifying compounds that can potentiate the activity of existing drugs. nih.gov For example, the compound Phe-Arg-β-naphthylamide (PAβN) has been shown to inhibit efflux in E. coli and potentiate the activity of several classes of antibiotics. nih.govplos.org Studies on tobramycin-EPI conjugates have demonstrated that linking an antibiotic to an efflux pump inhibitor can create a synergistic effect against multidrug-resistant bacteria. mdpi.com

Neuropharmacological Effects of Hydroxylated Tetramisole Analogues (e.g., Antidepressant Activity)

The parent compound, tetramisole, is known to have multiple targets within the nervous system, and its use can be associated with neurological side effects. nih.gov This suggests that its analogues could also possess neuropharmacological activity. Research into novel heterocyclic compounds is an ongoing effort in the search for new antidepressant medications. nih.govindexcopernicus.com

Pharmacological tests, such as the forced swimming test and tail suspension test in mice, are standard models used to screen for antidepressant activity. nih.govindexcopernicus.combiomedpharmajournal.org In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. nih.govbiomedpharmajournal.org Studies on various heterocyclic compounds, including quinazolinone and thiazolidinone derivatives, have identified molecules that significantly reduce immobility time, comparable to the effects of established antidepressants like fluoxetine (B1211875) and imipramine. nih.govindexcopernicus.com The underlying mechanisms for such effects are often linked to the modulation of monoamine neurotransmitter systems, such as noradrenaline (NE) and 5-hydroxytryptamine (5-HT). nih.gov For example, some active compounds have been shown to increase the levels of NE and 5-HT in the brain. nih.gov Although direct studies on the antidepressant effects of hydroxylated tetramisole analogues are not specified, the neuroactivity of the parent compound suggests this is a plausible area for investigation. nih.gov

Structure-Activity Relationship (SAR) Studies for Hydroxylated Imidazothiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For imidazothiazole derivatives, including tetramisole analogues, SAR studies have been crucial in optimizing their therapeutic properties.

The core imidazothiazole scaffold is essential for activity, as demonstrated in studies of alkaline phosphatase inhibition where replacing the thiazole ring with an oxazole ring reduced potency. nih.gov The nature and position of substituents on the phenyl ring of tetramisole analogues significantly impact their inhibitory activity against alkaline phosphatase. nih.gov

For other biological targets, SAR studies have yielded specific insights. In the development of imidazothiazole derivatives as IDO1 inhibitors, it was found that strong basicity of a nitrogen atom in the scaffold could lead to more potent inhibition. nih.gov Furthermore, the introduction of various substituents at different positions of the imidazothiazole ring has been explored to understand the physicochemical properties, such as hydrophobicity and electron-withdrawing character, that are favorable for receptor binding. drugbank.comnih.gov For instance, quantitative SAR analysis indicated that hydrophobic and electron-withdrawing groups were beneficial for the binding of certain imidazothiadiazole analogues to the ecdysone (B1671078) receptor. nih.gov

The hydroxylation of a molecule, such as in this compound, introduces a polar hydroxyl group which can significantly alter properties like solubility, metabolism, and the potential for hydrogen bonding with a biological target. This modification can either increase or decrease biological activity depending on the specific interactions within the target's binding site. The precise effect of the hydroxyl group on the imidazothiazole scaffold would depend on its position and the specific biological target being investigated.

Summary of SAR Findings for Imidazothiazole Derivatives
Structural FeatureEffect on ActivityTarget/ActivityReference
Intact Thiazolidine RingEssential for potent inhibitionAlkaline Phosphatase nih.govnih.gov
Phenyl Ring SubstitutionModulates inhibitory potencyAlkaline Phosphatase nih.gov
Replacement of Phenyl with NaphthylEnhances inhibitory activityAlkaline Phosphatase nih.gov
Basicity of Nitrogen AtomCorrelates with stronger binding and inhibitionIDO1 nih.gov
Hydrophobic/Electron-withdrawing SubstituentsFavorable for bindingEcdysone Receptor nih.gov

Role in Immune Modulation of this compound and Structural Analogues

The role of this compound in immune modulation is not yet fully elucidated in scientific literature. However, significant insights can be drawn from its structural relationship to the well-known immunomodulatory agent, levamisole. Levamisole, the levo-isomer of tetramisole, has a long history of clinical use as an anthelmintic and has been extensively studied for its effects on the immune system. bdvets.orgnih.govnih.gov As this compound is a metabolite of tetramisole, it is plausible that it may share or contribute to some of the immunomodulatory activities observed with its parent compounds.

Levamisole is known to restore depressed immune function rather than to stimulate it to above-normal levels. drugbank.com Its immunomodulatory effects are complex and appear to be most pronounced in individuals with compromised immunity. medycynawet.edu.pl The mechanisms underlying these effects are multifaceted and involve various components of both the innate and adaptive immune systems.

Potential Parallels with Levamisole's Immunomodulatory Effects:

Given that this compound is a hydroxylated metabolite of tetramisole, its potential role in immune modulation can be hypothesized by examining the established activities of levamisole. The introduction of a hydroxyl group could potentially alter the compound's polarity, receptor binding affinity, and metabolic stability, thereby influencing its biological activity.

Key Immunomodulatory Actions of Levamisole:

Immune Cell/ProcessObserved Effect of LevamisolePotential Implication for this compound
T-lymphocytes Enhances T-cell activation and proliferation. patsnap.com Helps to normalize the CD4/CD8 ratio in certain autoimmune conditions. researchgate.netMay contribute to the regulation of T-cell mediated immunity.
Monocytes and Macrophages Potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis. drugbank.comCould play a role in enhancing the phagocytic activity of these key innate immune cells.
Neutrophils Increases neutrophil mobility, adherence, and chemotaxis. drugbank.comMay influence the trafficking and function of neutrophils in inflammatory responses.
Dendritic Cells (DCs) Promotes the maturation of dendritic cells. medycynawet.edu.plfrontiersin.orgCould potentially influence antigen presentation and the initiation of adaptive immune responses.
Cytokine Production Stimulates the synthesis of various cytokines, including interferons by lymphocytes and interleukin-1 by macrophages. medycynawet.edu.plMay modulate the cytokine network, thereby influencing the nature and intensity of the immune response.

Research Findings on Levamisole and its Analogues:

Research has demonstrated that levamisole can act as an adjuvant, enhancing the efficacy of vaccines. frontiersin.org For instance, when co-administered with a Foot-and-Mouth Disease (FMD) vaccine, levamisole elicited a potent humoral immune response in pigs. frontiersin.org This adjuvant effect is linked to its ability to stimulate dendritic cells and promote a Th1 immune response. frontiersin.org

Furthermore, derivatives of levamisole and tetramisole have been synthesized and investigated for their immunomodulatory properties. nih.gov Studies have explored the potential of these analogues to modulate cytokine responses, indicating a continued interest in this class of compounds for immune-related therapeutic applications. nih.gov

While direct experimental data on the immunomodulatory effects of this compound is currently lacking, the established profile of levamisole provides a strong foundation for future investigations. Research into how the hydroxylation of the tetramisole structure impacts its interaction with immune cells and pathways will be crucial to understanding the specific role of this compound in immune modulation.

Toxicological Implications and Mechanistic Studies of 4 Hydroxy Tetramisole

Role of 4-Hydroxy-tetramisole as a Metabolite in Drug-Induced Toxicity

This compound is a principal phase-I metabolite of the anthelmintic drug tetramisole (B1196661) and its levo-enantiomer, levamisole (B84282). nih.govresearchgate.net While the parent compounds have therapeutic applications, their metabolism within the body can lead to the formation of compounds that may contribute to adverse toxicological effects. wikipedia.org The study of such metabolites is crucial for understanding the mechanisms underlying drug-induced toxicity. Levamisole, for instance, is extensively metabolized in the liver, with only a small fraction (about 5%) of the parent drug excreted unchanged. wikipedia.orgresearchgate.net A significant portion is eliminated as metabolites, including this compound and its subsequent glucuronide conjugate. researchgate.net

Investigation of Reactive Metabolite Formation Pathways

The formation of chemically reactive metabolites (CRMs) is a key concern in drug development, as these species can initiate serious adverse reactions. The metabolic bioactivation of a drug often involves enzymes such as the cytochrome P450 (CYP) family, which can transform a relatively inert compound into a highly reactive one. mdpi.com These CRMs are typically electrophilic and can form covalent bonds with nucleophilic sites on cellular macromolecules, leading to toxicity. mdpi.com

The biotransformation of levamisole to this compound is an oxidative process, a reaction type commonly mediated by CYP enzymes. researchgate.net While this compound itself is a stable metabolite, the metabolic pathways involved can also generate unstable intermediates. The general process of CRM formation can be investigated using in vitro methods, such as incubating the parent drug with human liver microsomes (HLM) and co-factors like NADPH. mdpi.com Trapping agents, such as glutathione (B108866) (GSH) or cyanide, can be added to these systems to form stable conjugates with any short-lived reactive species, allowing for their detection and characterization. rsc.org Although specific studies detailing the formation of reactive intermediates directly from this compound are limited, its formation is part of a broader metabolic cascade that is critical to the toxicological profile of its parent compounds.

Table 1: Key Enzymes and Processes in Metabolite Formation

Enzyme/Process Role in Metabolism Potential for Reactive Metabolite Formation
Cytochrome P450 (CYP) Catalyzes oxidative reactions, including the hydroxylation of levamisole to form this compound. researchgate.net Can generate electrophilic intermediates like epoxides, quinones, and sulfenic acids. mdpi.comnih.gov
UDP-glucuronosyltransferases (UGTs) Catalyzes the conjugation of metabolites (like this compound) with glucuronic acid, typically a detoxification step. researchgate.net Can form acyl glucuronides from drugs with carboxylic acid groups, which may be reactive.

Contribution to Adverse Events (e.g., Neutropenia, Agranulocytosis) Associated with Parent Compounds

Levamisole, the parent compound of this compound, is well-documented to cause severe hematological adverse effects, most notably agranulocytosis. wikipedia.orgfrontiersin.org Agranulocytosis is a life-threatening condition characterized by a severe reduction in the number of neutrophils, a type of white blood cell, leaving the body highly susceptible to infections. frontiersin.orgnih.gov The incidence of levamisole-induced agranulocytosis has been reported to occur in 0.08–5% of studied populations. wikipedia.org

The precise mechanisms underlying drug-induced agranulocytosis are often complex but are frequently proposed to be immune-mediated. nih.gov One leading hypothesis involves the formation of reactive metabolites that can act as haptens. These reactive species can covalently bind to proteins on the surface of neutrophils, forming neoantigens that trigger an immune response, leading to the destruction of the cells. nih.gov Given that this compound is a major product of levamisole's oxidative metabolism, it is a key component of the metabolic pathway implicated in the formation of potential reactive intermediates responsible for this toxicity. researchgate.net

Table 2: Reported Incidence of Agranulocytosis with Antithyroid Drugs (for context on drug-induced agranulocytosis) This table provides context on the incidence of drug-induced agranulocytosis from a different class of drugs, as specific cohort data for levamisole was not detailed in the search results.

Drug/Study Population Incidence of Agranulocytosis/Severe Neutropenia Reference
Antithyroid Drugs (ATDs) Patients with Basedow's disease (Japanese study) 0.35% enlivenarchive.orgnih.gov
Methimazole Japanese study 0.35% enlivenarchive.org
Propylthiouracil Japanese study 0.37% enlivenarchive.org
Antithyroid Drugs (ATDs) General estimate for patients with Graves' disease 0.2-0.5% nih.gov

Cellular and Molecular Mechanisms of this compound Toxicity

The toxicity of a chemical compound at the cellular level can manifest through various mechanisms, including direct damage to cell structures, disruption of mitochondrial function, induction of oxidative stress, and damage to DNA. nih.govnih.gov These events can ultimately lead to cell death via apoptosis or necrosis.

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are essential tools for evaluating the potential toxicity of a compound on cells grown in a controlled laboratory setting. These tests measure various endpoints, such as cell viability, membrane integrity, and metabolic activity. nih.gov A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on the metabolic activity of mitochondria. nih.gov

While specific in vitro cytotoxicity studies for this compound were not identified in the available literature, research on other imidazole (B134444) derivatives provides insight into potential toxic effects. For instance, studies on 4-methylimidazole (B133652) have shown that higher concentrations can significantly reduce the viability of bone marrow mesenchymal stem cells. nih.gov Such assessments for this compound would be critical to determine its direct cytotoxic potential and establish concentration-dependent effects.

Table 3: Illustrative Example of In Vitro Cytotoxicity Data (Based on 4-Methylimidazole Study) This table is an example based on a related compound to illustrate how cytotoxicity data is typically presented.

Compound Concentration (µg/ml) Cell Viability (%) Interpretation Reference
0 (Control) 100 Baseline nih.gov
50 No significant effect Non-toxic at this concentration nih.gov
100 No significant effect Non-toxic at this concentration nih.gov
150 Significant reduction Cytotoxic effect observed nih.gov
200 Significant reduction Cytotoxic effect observed nih.gov

Interactions with Cellular Macromolecules (e.g., Protein Adduct Formation)

A primary mechanism of toxicity for many drugs is the formation of covalent adducts between their reactive metabolites and cellular macromolecules like proteins and DNA. nih.gov Covalent binding to proteins can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling, and the triggering of immune responses, as seen in idiosyncratic adverse drug reactions. mdpi.com

The metabolic pathways that produce this compound from its parent compound are capable of generating electrophilic intermediates that could readily react with nucleophilic residues (e.g., cysteine, lysine) on proteins. mdpi.com The detection of such protein adducts in vivo or in vitro would provide direct evidence of reactive metabolite formation and represent a key mechanistic link between the metabolism of tetramisole/levamisole and the observed toxicities.

Genotoxic and Mutagenic Potential Assessments

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA and chromosomes) within a cell. who.int Mutagenicity is a specific type of genotoxicity that involves a permanent, transmissible change in the DNA sequence. who.int Assessing the genotoxic potential of a drug and its metabolites is a critical component of safety evaluation, as DNA damage can lead to cancer or developmental defects. who.intresearchgate.net

A standard battery of tests is typically used to evaluate genotoxicity, including:

A bacterial reverse mutation assay (Ames test): Detects gene mutations. nih.gov

In vitro cytogenetics assay: Evaluates for chromosomal damage (clastogenicity) in mammalian cells. researchgate.net

In vivo cytogenetics assay (e.g., micronucleus test): Assesses chromosomal damage in a whole animal model. researchgate.net

Currently, there is a lack of publicly available studies specifically assessing the genotoxic or mutagenic potential of this compound. Such investigations would be necessary to fully characterize its toxicological profile and determine if it poses a risk of genetic damage.

Table 4: Standard Assays for Genotoxicity Assessment

Assay Type Endpoint Measured Typical System Reference
Bacterial Reverse Mutation (Ames Test) Gene mutation (point mutations, frameshifts) Salmonella typhimurium strains nih.gov
In Vitro Mammalian Chromosomal Aberration Test Structural chromosome damage (clastogenicity) Cultured mammalian cells (e.g., CHO, human lymphocytes) researchgate.net
In Vitro Mouse Lymphoma Assay (MLA) Gene mutation and clastogenicity L5178Y mouse lymphoma cells researchgate.net
In Vivo Micronucleus Test Chromosome breakage or loss (aneuploidy) Rodent hematopoietic cells (bone marrow) researchgate.net
Comet Assay DNA strand breaks Individual eukaryotic cells who.intnih.gov

Implications in Forensic Toxicology and Risk Assessment of Adulterated Substances

The analysis of this compound, a primary phase-I metabolite of tetramisole, carries significant weight in forensic toxicology, particularly in the context of assessing risks associated with adulterated substances. nih.govuni-mainz.de Tetramisole is frequently used as an adulterant in illicit drugs, most notably cocaine, making the detection of its metabolites crucial for identifying exposure and understanding the potential for associated toxic effects. nih.govuni-mainz.dewikipedia.org The presence of this compound in biological samples serves as a reliable biomarker for the ingestion of tetramisole, which itself may be cleared from the body more rapidly. nih.govwikipedia.org

Forensic investigations into cocaine-related cases have highlighted the importance of analyzing tetramisole and its metabolites. Phenyltetrahydroimidazothiazole (PTHIT), or tetramisole, is a common cutting agent found in cocaine samples. nih.govuni-mainz.de While tetramisole has a relatively short plasma elimination half-life of 3-4 hours, its metabolites can be detected for longer periods, providing a wider window for confirming exposure. nih.govwikipedia.org

Recent research has focused on developing and validating sensitive analytical methods to accurately quantify this compound in forensic samples. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the quantification of p-hydroxy-PTHIT (this compound) with a limit of quantification (LOQ) of 0.05 ng/mL. nih.gov This allows for the detection of even low levels of the metabolite in serum.

Controlled administration studies have provided valuable data on the pharmacokinetic profile of this metabolite. Following nasal administration of 10 mg of tetramisole to human subjects, the elimination half-life of this compound was determined, offering a timeframe for its expected presence in the body. nih.gov

The detection of this compound in real-world forensic cases provides insight into the prevalence of tetramisole-adulterated cocaine. In a study of 73 serum samples from cocaine users that had previously tested positive for tetramisole, this compound was detected in 33% of the samples. nih.govuni-mainz.de This underscores its utility in forensic toxicology for confirming the ingestion of tetramisole as an adulterant.

A critical aspect of its forensic implication is the need for analytical selectivity. Research has shown the potential for misinterpreting another tetramisole metabolite, 4-phenyl-2-imidazolidinone (B132491), as the stimulant aminorex when using certain gas chromatography-mass spectrometry (GC-MS) methods. nih.govuni-mainz.de The bis-trimethylsilyl-derivatives of these two compounds cannot be differentiated due to co-elution. nih.gov This highlights the necessity of using advanced and specific methods like LC-MS/MS to ensure accurate identification and avoid false positives for aminorex, which has its own toxicological and legal implications. nih.govuni-mainz.de In the aforementioned study of cocaine users, aminorex was never detected when using a selective method. nih.gov

The risk assessment of adulterated substances is enhanced by understanding the metabolism of adulterants like tetramisole. Since tetramisole is a racemic mixture of levamisole and dexamisole (B1670332), stereoselective metabolism can occur, potentially influencing the formation rate and concentration of this compound. researchgate.netnih.gov The presence of tetramisole and by extension its metabolites in a high percentage of seized cocaine samples necessitates their inclusion in routine toxicological screening to fully assess the potential for toxicity in users of illicit substances. uni-mainz.denih.gov

Emerging Research Frontiers and Translational Opportunities

Development of Novel Chemical Entities Based on 4-Hydroxy-tetramisole Scaffold

The inherent structural features of the this compound scaffold have prompted its exploration as a foundational element in the design of new chemical entities with potential therapeutic applications. Medicinal chemists utilize strategies such as bioisosteric replacement and scaffold hopping to modify the core structure, aiming to enhance biological activity and modulate physicochemical properties. researchgate.net The introduction of silicon as a carbon isostere, for instance, represents an innovative approach to alter the druglike characteristics of the parent molecule. nih.gov

A significant area of investigation involves the synthesis of various derivatives and analogs. For example, the synthesis of 1-(2-alkoxyethyl)-4-phenyl-2-imidazolidones and their corresponding 3-acylated derivatives showcases the chemical tractability of the core structure for creating a library of related compounds. google.com Research into tetrazole derivatives, which can be synthesized from precursor molecules, has also yielded compounds with a range of biological activities. researchgate.netnih.govekb.eg The development of these novel entities often involves multi-step synthetic pathways, starting from accessible materials and employing various reaction conditions to achieve the desired molecular complexity. researchgate.net

The exploration of different heterocyclic systems as scaffolds, such as 4-hydroxy-2-quinolone and tetrahydropyrido[4,3-d]pyrimidine-2,4-dione, provides comparative insights into structure-activity relationships. nih.govnih.govnih.gov By synthesizing and evaluating a diverse set of analogs, researchers can identify key structural motifs responsible for specific biological effects. nih.govmdpi.com This systematic approach allows for the optimization of lead compounds and the rational design of new molecules with improved properties. nih.gov

Below is a table summarizing various scaffolds and their synthesized derivatives, highlighting the diversity of chemical entities being developed.

ScaffoldDerivative ClassSynthetic Approach
This compound1-(2-Alkoxyethyl)-4-phenyl-2-imidazolidonesMulti-step synthesis from precursor molecules google.com
Tetrazole1,5-Disubstituted tetrazolesCyclization reactions researchgate.netnih.gov
4-Hydroxy-2-quinoloneCarboxamides and hybrid derivativesCondensation and coupling reactions nih.govmdpi.com
Tetrahydropyrido[4,3-d]pyrimidine-2,4-dioneN3-substituted analogsModification of a core structure nih.gov

Biomarker Potential of this compound in Clinical and Forensic Diagnostics

This compound, a metabolite of tetramisole (B1196661), has emerged as a significant biomarker in clinical and forensic toxicology, primarily due to the widespread use of tetramisole as an adulterant in illicit drug preparations. nih.govuni-mainz.de The detection and quantification of this compound and its parent compound in biological specimens can provide crucial information regarding drug exposure and metabolism. nih.govuni-mainz.deresearchgate.net

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are instrumental in the sensitive and specific detection of these compounds in various biological matrices, including serum and hair. nih.govnih.gov Validated LC-MS/MS methods allow for the quantification of this compound and other metabolites with low limits of detection (LOD) and quantification (LOQ), often in the range of nanograms per milliliter (ng/mL). uni-mainz.de For instance, a validated method demonstrated an LOQ of 0.05 ng/mL for p-hydroxy-PTHIT (a tetramisole metabolite) in serum. nih.govuni-mainz.de

In forensic investigations, the analysis of tetramisole and its metabolites can help to characterize seized drug samples and understand patterns of drug use. nih.govuni-mainz.de Studies have shown a high prevalence of tetramisole in cocaine samples, making its metabolites reliable indicators of cocaine consumption. nih.gov Chiral analysis techniques are also employed to differentiate between the enantiomers of tetramisole (levamisole and dexamisole), which can provide further insights into the origin of the drug and its metabolic fate. uni-mainz.deresearchgate.net The enantiomeric ratio of these isomers can vary in biological samples due to stereoselective metabolism. nih.gov

The following table presents key analytical parameters from a study on tetramisole metabolites, illustrating the sensitivity of the detection methods.

AnalyteMatrixMethodLLOQ
p-hydroxy-PTHITSerumLC-MS/MS0.05 ng/mL uni-mainz.de
4-phenyl-2-imidazolidinone (B132491)SerumLC-MS/MS0.05 ng/mL uni-mainz.de

Advanced Computational and In Silico Modeling for this compound Research

Computational and in silico modeling techniques play a crucial role in modern drug discovery and chemical research, including the study of this compound and its derivatives. nih.govmdpi.com These methods provide valuable insights into the interactions between small molecules and their biological targets, guiding the design and optimization of new chemical entities. researchgate.netscience.gov Molecular docking, a key computational tool, is widely used to predict the binding affinity and orientation of ligands within the active site of a protein. nih.gove3s-conferences.org

In the context of this compound research, in silico studies can be employed to explore the binding modes of its analogs with various protein targets. nih.govajgreenchem.com By simulating these interactions, researchers can identify key structural features that contribute to binding and biological activity. nih.gov For example, docking studies can reveal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds. nih.gov

Furthermore, computational approaches can be used to predict the pharmacokinetic and pharmacodynamic properties of novel compounds, helping to prioritize candidates for synthesis and experimental testing. ajgreenchem.com The use of software such as AutoDock and GaussView allows for the preparation of molecular structures, calculation of binding energies, and visualization of docking results. e3s-conferences.org These computational tools, when integrated with experimental data, can significantly accelerate the drug discovery process. nih.gov

The table below provides examples of how molecular docking has been applied to study the interaction of various heterocyclic compounds with their protein targets.

Compound ClassProtein TargetKey Findings from Docking Studies
4-Hydroxycoumarin-based enaminesCDK-8Good binding energies consistent with experimental anti-tumor activities. nih.gov
Tetrazole derivatives14-α demethylaseIdentification of compounds with high binding affinity, correlating with antifungal efficacy. ajgreenchem.com
4-Hydroxy-2-quinolone analogsAnaplastic lymphoma kinase, Cyclin-dependent kinase 2Prediction of binding modes that support observed anticancer activity. nih.gov
Pramipexole derivativesDopamine-3 receptorIdentification of derivatives with high affinity for the receptor. e3s-conferences.org

Green Chemistry Approaches in this compound Synthesis and Analysis

The principles of green chemistry are increasingly being integrated into the synthesis and analysis of pharmaceutical compounds, including this compound and its derivatives, to minimize environmental impact and enhance sustainability. nih.govekb.eg These approaches focus on the use of environmentally benign solvents, the development of energy-efficient reaction conditions, and the reduction of waste. mdpi.comgreenpharmacy.inforesearchgate.net

In chemical synthesis, green chemistry strategies include the use of microwave irradiation as an alternative energy source, which can significantly reduce reaction times from hours to minutes. mdpi.comnih.gov The use of catalysts, such as bismuth(III) chloride (BiCl3), in small amounts can also promote efficient and environmentally friendly reactions. nih.gov Solvent selection is another critical aspect, with a preference for greener solvents like ethanol (B145695) or even solvent-free conditions where possible. nih.govnih.gov Mechanochemical synthesis, which involves reactions conducted in the absence of bulk solvents, represents a promising solventless approach. rsc.org

In the realm of analytical chemistry, green analytical chemistry (GAC) aims to reduce the environmental footprint of analytical methods. greenpharmacy.inforesearchgate.netmdpi.com This includes minimizing the use of hazardous organic solvents in techniques like high-performance liquid chromatography (HPLC) by employing alternative mobile phases or developing miniaturized systems. ekb.eggreenpharmacy.info Green sample preparation techniques, such as solid-phase microextraction and ultrasound-assisted extraction, are also being developed to reduce solvent consumption. greenpharmacy.info The overarching goal is to create analytical methods that are not only accurate and reliable but also safe for both the analyst and the environment. ekb.eg

The following table summarizes some of the key green chemistry principles and their applications in the synthesis and analysis of chemical compounds. unibo.it

Green Chemistry PrincipleApplication in SynthesisApplication in Analysis
Use of Safer SolventsEmploying ethanol or water instead of hazardous organic solvents. nih.govnih.govUsing water-rich mobile phases in HPLC. greenpharmacy.info
Energy EfficiencyUtilizing microwave irradiation to accelerate reactions. mdpi.comDesigning analytical processes that consume minimal energy. greenpharmacy.info
Waste PreventionDesigning synthetic routes with high atom economy. nih.govMiniaturizing analytical instruments to reduce sample and reagent consumption. greenpharmacy.info
Use of CatalysisEmploying small amounts of efficient catalysts like BiCl3. nih.govDeveloping catalytic reactions for derivatization steps.

Q & A

Q. How can researchers ensure compliance with regulatory standards when reporting this compound data?

  • Methodological Answer : Adhere to ICH Q2(R1) guidelines for analytical method validation (linearity, precision, accuracy). Include batch-specific certificates of analysis for reference materials and disclose funding sources or conflicts of interest in all submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.